
N-(7-Fluoroquinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Fluoroquinolin-2-yl)acetamide is a chemical compound with the molecular formula C11H9FN2O It belongs to the class of quinoline derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Fluoroquinolin-2-yl)acetamide typically involves the reaction of 7-fluoroquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 7-Fluoroquinoline and acetic anhydride.
Catalyst: A suitable acid catalyst such as sulfuric acid.
Reaction Conditions: Reflux at elevated temperatures for several hours.
Purification: Recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-Fluoroquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
N-(7-Fluoroquinolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(7-Fluoroquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloroquinoline: Known for its antimalarial activity.
7-Bromoquinoline: Exhibits antimicrobial properties.
7-Methylquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-(7-Fluoroquinolin-2-yl)acetamide is unique due to the presence of the fluoro group, which enhances its biological activity and chemical stability. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H9FN2O |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
N-(7-fluoroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H9FN2O/c1-7(15)13-11-5-3-8-2-4-9(12)6-10(8)14-11/h2-6H,1H3,(H,13,14,15) |
Clave InChI |
GFNLXKFWSUKPMI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(C=CC(=C2)F)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14114064.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)

![[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14114085.png)
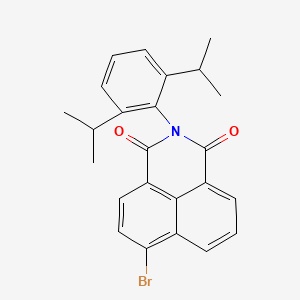
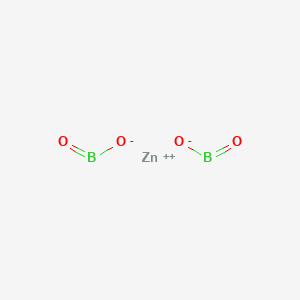

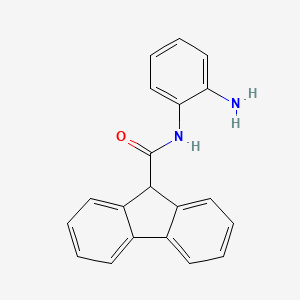
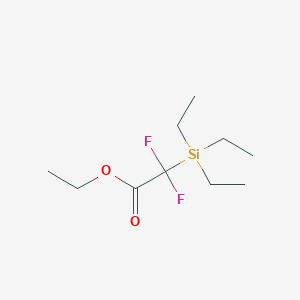
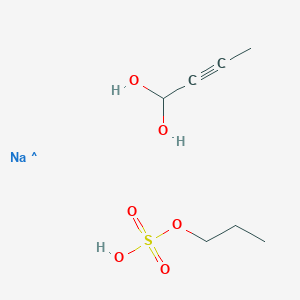
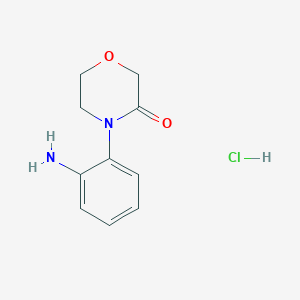

![D-Aspartic acid, N-[[5-[5-(aMinoiMinoMethyl)-1H-benziMidazol-2-yl]-5'-(aMinosulfonyl)-2',6-dihydroxy[1,1'-biphenyl]-3-yl]acetyl]-(9CI)](/img/structure/B14114152.png)
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14114157.png)
